

NMR Conformational Analysis of trans-ACBC Peptides: A Comparative Technical Guide

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Compound of Interest

Compound Name: *trans-2-Aminocyclobutane-1-carboxylic acid*

CAS No.: 951173-26-5

Cat. No.: B3069005

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Executive Summary

The incorporation of **trans-2-aminocyclobutane-1-carboxylic acid** (trans-ACBC) into peptide backbones represents a high-precision strategy for inducing specific secondary structures, particularly in the design of foldamers and peptidomimetics. Unlike flexible linear peptides or standard

-amino acid constraints (like Aib), trans-ACBC acts as a rigid

-amino acid module that locks the backbone torsion angles () through ring constraints.

This guide objectively compares trans-ACBC against its stereochemical and structural alternatives (cis-ACBC, ACPC, and linear

-residues), providing the NMR methodologies required to validate these conformations.

Part 1: The Comparative Landscape

Defining the Target: trans-ACBC

In the context of conformational analysis, trans-ACBC refers to (1R,2R)- or (1S,2S)-2-aminocyclobutane-1-carboxylic acid. It is a cyclic ngcontent-ng-c1768565111="" _ngghost-ng-c1025087918="" class="inline ng-star-inserted">

-amino acid.

- Mechanism of Action: The cyclobutane ring restricts rotation around the

bond, forcing the backbone into specific torsion angles that favor defined helices (e.g., 12-helices) or sheets, depending on the oligomer context.

Comparative Performance Matrix

The following table contrasts trans-ACBC with its primary alternatives in peptidomimetic design.

Feature	trans-ACBC	cis-ACBC	trans-ACPC (Cyclopentane)	Linear -Alanine
Ring Size	4-membered (High Strain)	4-membered (High Strain)	5-membered (Moderate Strain)	None (Flexible)
Dominant Conformation	12-Helix / Folded	Strand / Extended	12-Helix	Random Coil / Sheet
Rigidity	Extreme	High	High	Low
H-Bonding Potential	Promotes Intramolecular ()	Promotes Intermolecular (Aggregation)	Promotes Intramolecular	Solvent Dependent
NMR Signature	Large (~9-11 Hz)	Small (~2-5 Hz)	Large	Averaged

Structural Insights

- vs. cis-ACBC: The most critical distinction is stereochemical. trans-ACBC places the amino and carboxyl groups in an anti-periplanar arrangement, pre-organizing the backbone for helical folding. cis-ACBC often disrupts helix formation, favoring extended strand geometries or sheet-like packing due to the syn-clinal arrangement.
- vs. ACPC (Cyclopentane): While both induce 12-helices, trans-ACBC is more rigid due to the smaller ring size. This often results in higher thermal stability of the resulting foldamers but can make synthesis and solubility more challenging.

Part 2: NMR Methodological Deep Dive

To validate the conformation of a trans-ACBC peptide, a specific NMR workflow is required. The lack of an amide proton on the tertiary nitrogen (if N-alkylated) or the specific coupling patterns of the

-proton requires a tailored approach.

Key NMR Parameters for trans-ACBC

1. Vicinal Coupling Constants (

)

The Karplus relationship is the primary indicator of ring geometry.

- Observation: trans-ACBC typically exhibits large

values (9.0 – 11.5 Hz) for the ring protons

and

.

- Interpretation: This indicates a trans-diaxial-like relationship, consistent with the rigid constraints required for helix formation. cis-ACBC typically shows values < 6 Hz.

2. Temperature Coefficients (

)

- Protocol: Measure amide proton chemical shifts () at 5K intervals (e.g., 298K to 323K).
- Threshold:
 - < -3 ppb/K: Indicates shielded/hydrogen-bonded NH (Solvent inaccessible). Strong evidence of folding.
 - > -5 ppb/K: Indicates solvent-exposed NH. Evidence of flexibility or lack of secondary structure.[1]

3. NOE Patterns (The "Fingerprint")

- : Strong intra-residue NOE between the and the amide NH.
- : Sequential amide-amide correlations are the hallmark of helical structures in -peptides (specifically the 12-helix).
- Long-range NOEs: In trans-ACBC foldamers, look for or depending on the specific helix pitch (12-helix vs 14-helix).

Part 3: Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize aggregation to ensure observed NOEs are intramolecular.

- Solvent Selection:
 - Start with CD₃OH (Methanol-d₄) or CD₃CN for foldamer studies; these solvents promote H-bonding.
 - Use DMSO-d₆ only if solubility is an issue (Note: DMSO competes for H-bonds, potentially destabilizing weak helices).

- Avoid CDCl_3 unless the peptide is fully protected and hydrophobic, as it can induce artificial aggregation.
- Concentration: Prepare samples at 1–5 mM. Run a dilution study (e.g., 10 mM vs 1 mM) if aggregation is suspected (chemical shift changes > 0.05 ppm indicate aggregation).
- Reference: Use internal TMS or residual solvent peak (e.g., CHD_2OH at 3.31 ppm).

Protocol B: Acquisition Strategy

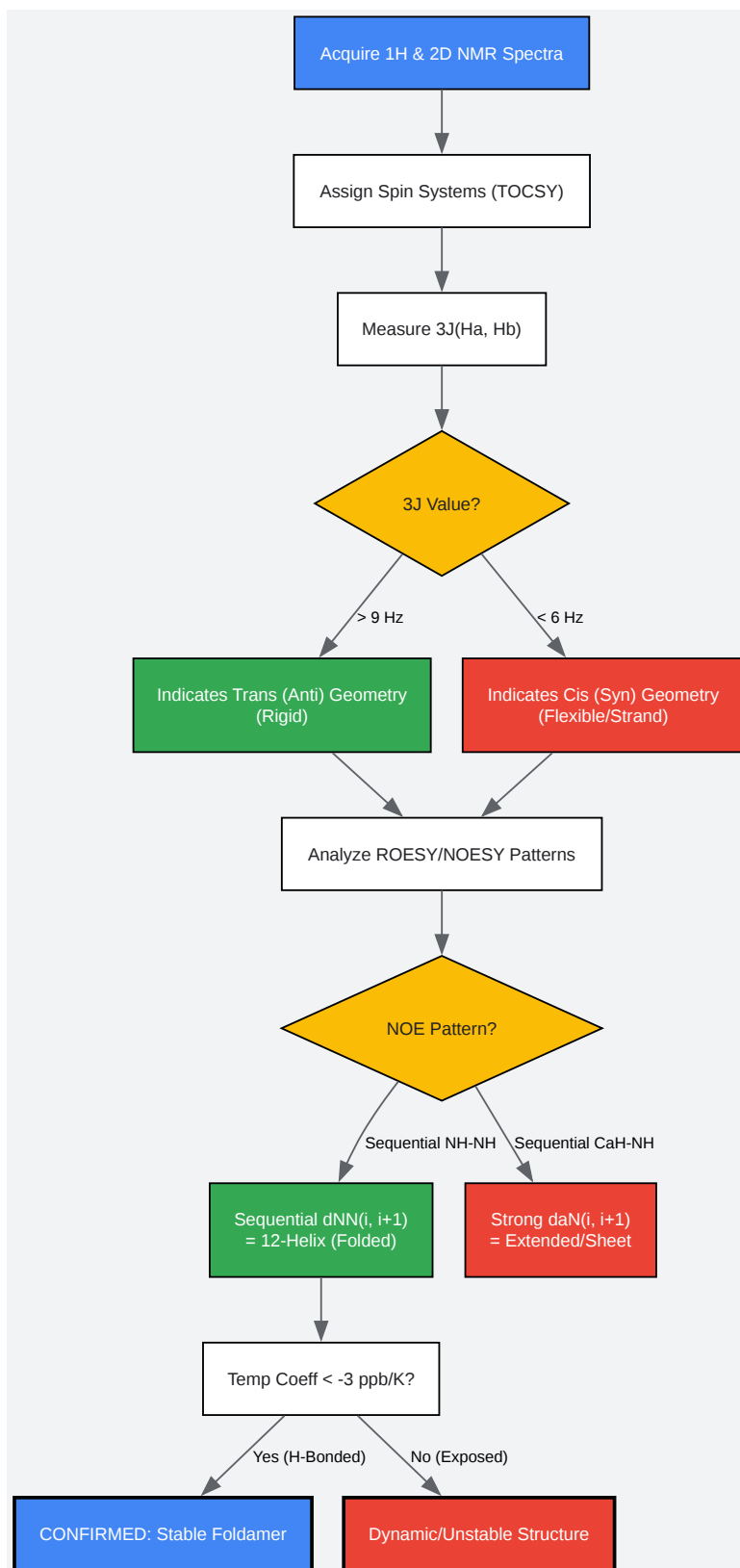
Instrument: Minimum 500 MHz (600+ MHz recommended for dispersion).

- 1D ^1H NMR: Baseline check for purity and dispersion. Sharp amide peaks (> 7.5 ppm) usually indicate folded structures.
- 2D TOCSY (Total Correlation Spectroscopy):
 - Mixing Time: 60–80 ms.
 - Purpose: Identify the discrete spin systems of the ACBC ring ().
- 2D ROESY (Rotating-frame Overhauser Effect):
 - Mixing Time: 200–300 ms.
 - Why ROESY? Mid-sized peptides (MW 1000–2000 Da) often have a correlation time () where NOE passes through zero. ROESY guarantees positive cross-peaks (opposite sign to diagonal).
 - Critical Step: Differentiate chemical exchange (same sign as diagonal) from true NOE.

Part 4: Visualization of Logic & Workflow

Diagram 1: NMR Analysis Decision Tree

This logic flow guides the researcher from data acquisition to structural conclusion.

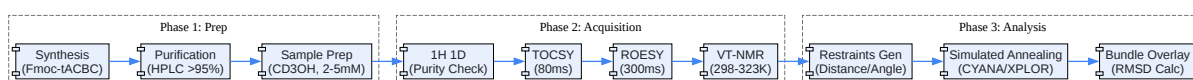


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Caption: Logical workflow for distinguishing trans-ACBC induced folding from flexible or extended conformations.

Diagram 2: Experimental Workflow for trans-ACBC Peptides

Standardized steps to ensure data integrity and reproducibility.



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Caption: End-to-end experimental pipeline from peptide synthesis to structural calculation.

References

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Sources

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